Tert-butyl hypobromite
Description
Tert-butyl hypobromite is an organic compound with the molecular formula C4H9BrO . It is a derivative of tert-butyl bromide, which is an organobromine compound used as a standard reagent in synthetic organic chemistry . It features a tert-butyl group attached to a bromide substituent .
Molecular Structure Analysis
The molecular structure of Tert-butyl hypobromite consists of a tert-butyl group (C4H9) attached to a bromite group (BrO) .
Chemical Reactions Analysis
Tert-butyl hypobromite can be used in the bromination of aromatic substrates . It has been shown to achieve high paraselectivity in the bromination of toluene when used with HNaX zeolite as a catalyst .
properties
IUPAC Name |
tert-butyl hypobromite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODUDVQDMKBOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505847 | |
Record name | tert-Butyl hypobromite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl hypobromite | |
CAS RN |
1611-82-1 | |
Record name | tert-Butyl hypobromite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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